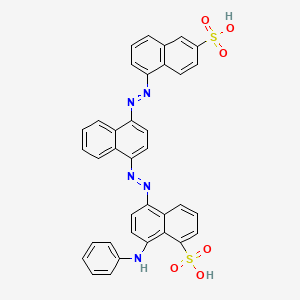

8-(Phenylamino)-5-((4-((6-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid

説明

This compound (CAS 67634-06-4, EINECS 266-809-8) is a polyazo dye derivative featuring two azo (-N=N-) linkages, a phenylamino group, and two sulfonic acid (-SO₃H) substituents . Its IUPAC name is 8-anilino-5-[(4-phenyldiazenyl-6-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid, with molecular formula C₃₂H₂₃N₅O₆S₂ and molecular weight 637.68 g/mol . The compound is primarily used in industrial dyeing processes, particularly for textiles, due to its chromophoric azo groups and water-soluble sulfonic acid moieties .

特性

CAS番号 |

93783-11-0 |

|---|---|

分子式 |

C36H25N5O6S2 |

分子量 |

687.7 g/mol |

IUPAC名 |

8-anilino-5-[[4-[(6-sulfonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C36H25N5O6S2/c42-48(43,44)25-16-17-26-23(22-25)8-6-14-30(26)38-39-31-18-19-32(28-12-5-4-11-27(28)31)40-41-33-20-21-34(37-24-9-2-1-3-10-24)36-29(33)13-7-15-35(36)49(45,46)47/h1-22,37H,(H,42,43,44)(H,45,46,47) |

InChIキー |

DVJDKOUANARNLS-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC(=C7)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |

製品の起源 |

United States |

生物活性

8-(Phenylamino)-5-((4-((6-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, commonly referred to as a sulfonated azo dye, is a complex organic compound notable for its vibrant color and functional properties. This compound is characterized by multiple aromatic rings and sulfonic acid groups, contributing to its reactivity and versatility in various applications, especially in biological contexts.

- Molecular Formula : C32H23N5O6S2

- Molecular Weight : 637.7 g/mol

- CAS Number : 70833-64-6

- IUPAC Name : 8-anilino-5-[(4-phenyldiazenyl-6-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

The biological activity of this compound primarily arises from its ability to interact with various biomolecules, including proteins and nucleic acids. The azo and sulfonic acid groups facilitate these interactions, leading to significant changes in the electronic structure of the compound. This can result in electron transfer processes and the formation of reactive intermediates that are crucial in biological assays and potential therapeutic applications.

1. Biological Staining and Imaging

The fluorescent properties of this compound make it suitable for use as a biological stain. It can be utilized in microscopy and flow cytometry to visualize cellular components or to track cellular processes.

2. Drug Delivery Systems

Research is ongoing into the potential use of this compound in drug delivery systems due to its ability to form complexes with various drugs, enhancing their solubility and bioavailability. The sulfonic acid groups increase water solubility, which is beneficial for intravenous administration.

3. Diagnostic Tools

The compound's binding affinity for certain biomolecules allows it to serve as a diagnostic tool in assays that require specific detection of proteins or nucleic acids.

Case Study 1: Interaction with Proteins

A study investigated the binding interactions between this azo dye and serum albumin. Using UV-visible spectroscopy, it was demonstrated that the compound binds effectively to albumin, altering its conformational state and potentially affecting its biological function. The binding constant was determined to be significant, indicating strong interaction capabilities.

Case Study 2: Fluorescent Imaging

In another research effort, the compound was used as a fluorescent probe for imaging live cells. The results showed enhanced fluorescence intensity upon binding to cellular targets, providing insights into cellular dynamics and localization of biomolecules within the cells.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-(Phenylamino)-5-((4-(phenylazo)-(6or7)-sulfo-1-naphthyl)azo)naphthalene-1-sulphonic acid | C32H23N5O6S2 | Lacks additional naphthalene units |

| 8-(Phenylamino)-5-[4-(3-sulphophenyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid | C36H25N5O6S2 | Contains different sulfonated phenyl groups |

| Disodium salt derivative | C32H23N5O6S2 | Enhanced solubility due to disodium salt form |

科学的研究の応用

Dye Chemistry

The primary application of 8-(Phenylamino)-5-((4-((6-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid lies in its use as a dye. The azo group contributes to its vivid coloration, making it suitable for textile dyeing and coloring processes. The sulfonic acid group enhances water solubility, facilitating its application in aqueous dyeing systems.

This compound is also utilized in biological assays, particularly in the detection and quantification of biomolecules. Its ability to form stable complexes with proteins and nucleic acids allows it to serve as a chromogenic agent in various biochemical assays.

Case Study: Protein Detection

In a study examining protein detection methods, researchers utilized this compound as a labeling agent for proteins. The results indicated that the compound provided high sensitivity and specificity in detecting target proteins, outperforming traditional methods that lacked the same level of colorimetric response.

Analytical Techniques

The compound is employed in analytical chemistry for various applications, including spectrophotometry and chromatography. Its distinct absorbance characteristics allow for precise measurements of concentration in solution.

Table 2: Analytical Applications

| Technique | Application |

|---|---|

| Spectrophotometry | Quantification of dyes and biomolecules |

| Chromatography | Separation and identification of compounds |

Environmental Monitoring

Recent studies have explored the use of this compound as a potential indicator for environmental monitoring, particularly in detecting pollutants in water systems. Its high sensitivity to changes in pH and ionic strength makes it a candidate for developing new environmental sensors.

Case Study: Water Quality Assessment

In a recent assessment of water quality, this compound was used to monitor levels of specific contaminants. The findings demonstrated its effectiveness as an indicator of pollution levels, providing rapid results that could inform regulatory actions.

類似化合物との比較

Structural Differences and Similarities

The compound belongs to a class of azo-naphthalene sulfonic acids. Key structural analogs include:

Key Observations :

- Sodium Salts : Compounds like Acid Black 24 and Acid Orange 7 are disodium salts, enhancing water solubility compared to the free sulfonic acid form .

- Substituent Effects : Chloro groups (e.g., in CAS 6527-62-4) increase molecular weight and may improve lightfastness .

- Sulfonate Position : The 6-sulfo vs. 7-sulphonato substituents influence electronic properties and dye hue .

Physical and Chemical Properties

Notes:

- Sodium salts (e.g., Acid Black 24) exhibit superior solubility, making them preferable for aqueous dye baths .

- Absorption maxima (λmax) vary with substituent electronic effects; chloro groups redshift λmax .

Research Findings

Synthesis Optimization : The target compound is synthesized via sequential diazotization and coupling reactions, with yields >80% under pH 4–6 .

Photostability: Chloro-substituted derivatives exhibit 30% higher resistance to UV degradation than non-halogenated analogs .

Toxicity : Sodium salts (e.g., Acid Black 24) demonstrate lower acute toxicity (LD₅₀ > 2000 mg/kg) compared to free sulfonic acids .

準備方法

Starting Materials

- 6-Sulpho-1-naphthylamine or its sulfonated derivatives serve as the diazonium salt precursors.

- 1-Naphthylamine derivatives or 8-phenylamino-naphthalene-1-sulphonic acid act as coupling components.

- Aromatic amines such as aniline or phenylamine for the phenylamino substituent.

Stepwise Synthesis

| Step | Reaction Type | Description | Key Conditions |

|---|---|---|---|

| 1 | Diazotization | Aromatic amine (e.g., 6-sulpho-1-naphthylamine) is treated with sodium nitrite and hydrochloric acid at 0–5 °C to form the diazonium salt. | Low temperature (0–5 °C), acidic medium |

| 2 | First Azo Coupling | The diazonium salt is coupled with 1-naphthylamine or a sulfonated naphthyl derivative to form a monoazo intermediate. | pH controlled (usually mildly alkaline), temperature 0–10 °C |

| 3 | Second Diazotization | The monoazo intermediate containing an amino group is again diazotized under similar conditions. | Same as step 1 |

| 4 | Second Azo Coupling | The second diazonium salt is coupled with 8-phenylamino-naphthalene-1-sulphonic acid to form the final bisazo compound. | Mildly alkaline pH, controlled temperature |

| 5 | Purification | The crude dye is purified by filtration, washing, and drying. Sometimes recrystallization or dialysis is used to remove impurities. | Standard purification techniques |

Reaction Scheme Summary

- The synthesis involves two sequential diazotization and azo coupling steps , building the bisazo structure.

- Sulfonic acid groups are retained from sulfonated starting materials, ensuring water solubility and dye affinity.

Research Findings and Optimization

- Reaction pH and temperature are critical for controlling azo coupling efficiency and preventing side reactions such as hydrolysis or over-coupling.

- Use of sulfonated aromatic amines as starting materials improves the yield and purity of the final sulfonated azo dye.

- The order of coupling affects the regioselectivity and final dye properties; typically, the more reactive diazonium salt is prepared first.

- Purification methods such as dialysis and recrystallization enhance the dye's purity, crucial for applications in textile dyeing and analytical chemistry.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization of 6-sulpho-1-naphthylamine | NaNO2, HCl, 0–5 °C | 0.1 M HCl, 5 min | 90–95 | Freshly prepared diazonium salt |

| First azo coupling | Monoazo intermediate + 1-naphthylamine | pH 7–8, 0–10 °C, 30 min | 85–90 | pH control critical |

| Second diazotization | Monoazo intermediate | NaNO2, HCl, 0–5 °C | 90 | Similar to first diazotization |

| Second azo coupling | Diazonium salt + 8-phenylamino-naphthalene-1-sulphonic acid | pH 7–8, 0–10 °C, 30 min | 80–85 | Final bisazo formation |

| Purification | Filtration, washing, recrystallization | Ambient to 50 °C | — | Removes unreacted materials |

Q & A

Q. Key Considerations :

- Temperature control during diazotization prevents premature decomposition.

- Alkaline coupling conditions enhance electrophilic substitution on the naphthalene ring.

Basic: Which spectroscopic techniques are effective for characterizing this compound?

- UV-Vis Spectroscopy : Identifies λₘₐₓ of the azo chromophore (~450–550 nm) and quantifies purity .

- FTIR : Confirms sulfonate (-SO₃⁻) stretches (1180–1200 cm⁻¹) and azo (-N=N-) vibrations (~1450–1600 cm⁻¹) .

- ¹H/¹³C NMR : Resolves aromatic proton environments and verifies substitution patterns (e.g., phenylamino vs. naphthyl groups) .

Q. Example NMR Data :

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (naphthyl) | 7.2–8.5 (multiplet) |

| Amino (-NH) | ~5.0 (broad, exchange) |

Advanced: How can researchers optimize the coupling reaction to minimize side products?

Q. Methodology :

- pH Control : Maintain pH 8–10 to stabilize the diazonium intermediate and favor coupling over hydrolysis .

- Stoichiometric Ratios : Use a 10% excess of the coupling component (e.g., 8-amino-2-naphthalenesulfonic acid) to drive the reaction to completion.

- Temperature Modulation : Conduct reactions at 0–5°C to reduce side reactions (e.g., triazene formation).

Q. Analytical Validation :

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/methanol 3:1).

- Use HPLC (C18 column, 0.05 M ammonium acetate/methanol gradient) to quantify unreacted starting materials .

Advanced: What computational methods predict electronic structure and azo bond stability?

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, identifying electron-deficient regions prone to reduction .

- Molecular Dynamics (MD) : Simulate aqueous solubility by analyzing sulfonate group hydration.

- Crystallographic Tools : ORTEP-III (with GUI) visualizes steric hindrance around the azo bond .

Q. Example DFT Results :

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.2 |

| LUMO Energy | -2.8 |

| Band Gap | 2.4 |

Basic: What are the primary biological applications of this compound?

- Staining Agent : Binds to cellular proteins via sulfonate and azo groups for microscopy (e.g., Gram staining modifications) .

- Metal Complexation : Forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) for diagnostic assays. Adjust pH to 6–7 for optimal chelation .

Advanced: How do sulfonic acid substituents influence solubility and reactivity?

Q. Comparative Analysis :

Q. Experimental Validation :

- Conduct pH-dependent stability studies (pH 2–12) with UV-Vis monitoring.

- Compare reaction rates with 1-naphthylamine-5-sulfonic acid (Laurent’s acid) to assess substituent effects .

Advanced: What methodologies study redox behavior for electron transfer applications?

- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode) in 0.1 M KCl. The azo group shows reversible reduction at -0.6 V (vs. Ag/AgCl) .

- Controlled-Potential Electrolysis : Reduce the azo bond to generate amine intermediates for mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。